(r)-(+)-2,3-Dimethylpentane
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Overview
Description
®-(+)-2,3-Dimethylpentane is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by its two methyl groups attached to the second and third carbon atoms of a pentane chain. The ®-(+)- configuration indicates that it is the enantiomer that rotates plane-polarized light to the right.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2,3-Dimethylpentane can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, starting with 2-bromo-3-methylpentane, a Grignard reaction with methylmagnesium bromide can be performed to introduce the additional methyl group at the desired position. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of ®-(+)-2,3-Dimethylpentane may involve catalytic hydrogenation of suitable precursors. This process can be optimized for large-scale production by using catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-(+)-2,3-Dimethylpentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert any functional groups present in the molecule to their reduced forms.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of haloalkanes.
Scientific Research Applications
®-(+)-2,3-Dimethylpentane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in studying stereochemistry and chiral catalysis.
Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly in exploring the specificity of enzymes towards chiral substrates.
Medicine: Research into drug development often utilizes ®-(+)-2,3-Dimethylpentane as a model compound to understand the behavior of chiral drugs in biological systems.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-(+)-2,3-Dimethylpentane depends on its interaction with other molecules. In biological systems, its chiral nature allows it to interact specifically with enzymes and receptors, leading to selective binding and activity. The molecular targets and pathways involved include enzyme active sites where the compound can act as a substrate or inhibitor, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(s)-(-)-2,3-Dimethylpentane: The enantiomer of ®-(+)-2,3-Dimethylpentane, which rotates plane-polarized light to the left.
2,3-Dimethylbutane: A structural isomer with a different carbon chain arrangement.
2,2-Dimethylpentane: Another structural isomer with both methyl groups attached to the same carbon atom.
Uniqueness
®-(+)-2,3-Dimethylpentane is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. Its ability to interact selectively with chiral environments makes it valuable in stereochemical studies and applications.
Properties
CAS No. |
54665-46-2 |
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Molecular Formula |
C7H16 |
Molecular Weight |
100.20 g/mol |
IUPAC Name |
(3R)-2,3-dimethylpentane |
InChI |
InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/t7-/m1/s1 |
InChI Key |
WGECXQBGLLYSFP-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@@H](C)C(C)C |
Canonical SMILES |
CCC(C)C(C)C |
Origin of Product |
United States |
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